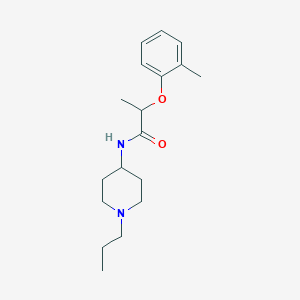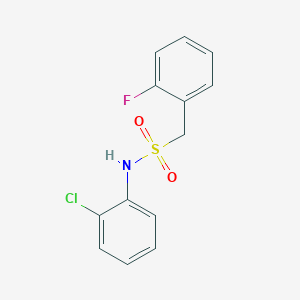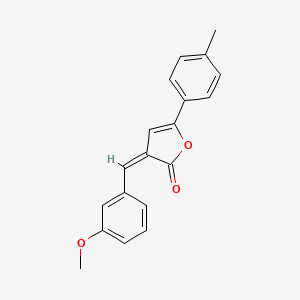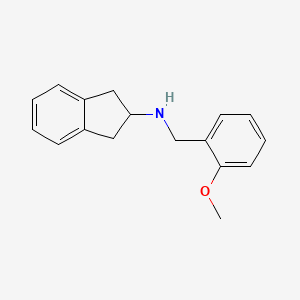![molecular formula C15H25N3O2S B4739914 N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4739914.png)
N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide
Vue d'ensemble
Description
N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide, also known as N-(4-Methylpiperazin-1-yl)-3-(phenylsulfamoyl)propylamine, is a chemical compound that has been widely studied for its pharmaceutical properties. This compound is commonly referred to as "MPS" and has been found to have potential therapeutic applications in various fields of medicine, including cancer therapy, neurology, and psychiatry.
Mécanisme D'action
The mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. MPS has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide has been found to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have neuroprotective effects. MPS has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a useful tool for studying cellular processes. However, one limitation of using MPS is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations.
Orientations Futures
There are many potential future directions for research on N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide. One area of interest is the development of new cancer therapies based on this compound. MPS has been found to be effective against various cancer cell lines, and further research is needed to determine its potential as a cancer treatment.
Another area of interest is the development of new neuroprotective agents based on MPS. This compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to determine its potential as a therapeutic agent for these conditions.
In addition, future research could focus on the development of new synthesis methods for N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide. New methods could improve the efficiency of the synthesis process and reduce the cost of producing this compound.
Applications De Recherche Scientifique
N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in cancer therapy. MPS has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Propriétés
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-17-10-12-18(13-11-17)9-5-8-16-21(19,20)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPCAQNYCACXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(aminosulfonyl)phenyl]-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739842.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4739845.png)
![N-(2-bromophenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4739858.png)
![2-hexyl-1,2,4,9-tetrahydropyrrolo[3,4-b][1,5]benzodiazepine-3,10-dione](/img/structure/B4739862.png)
![2,5-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4739863.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4739873.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B4739877.png)

![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide](/img/structure/B4739900.png)
![ethyl 3-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4739908.png)
